molecular formula C12H24N2O B13429589 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine

Cat. No.: B13429589
M. Wt: 212.33 g/mol
InChI Key: SNEXAAGJCUDOFO-UHFFFAOYSA-N
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Description

1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is a chemical compound that features a piperazine ring substituted with an isopropyl group and a tetrahydropyran group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine typically involves the reaction of piperazine with isopropyl halides and tetrahydropyran derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The isopropyl and tetrahydropyran groups may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-isopropyl-3-(tetrahydro-2H-pyran-4-yl)piperazine is unique due to the combination of the isopropyl and tetrahydropyran groups on the piperazine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

3-(oxan-4-yl)-1-propan-2-ylpiperazine

InChI

InChI=1S/C12H24N2O/c1-10(2)14-6-5-13-12(9-14)11-3-7-15-8-4-11/h10-13H,3-9H2,1-2H3

InChI Key

SNEXAAGJCUDOFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCNC(C1)C2CCOCC2

Origin of Product

United States

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